molecular formula C21H21ClN2O2S B11371234 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide

Cat. No.: B11371234
M. Wt: 400.9 g/mol
InChI Key: LVAWAUHJHLNEBZ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition reaction of (2-amino-4-(4-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide is unique due to its specific combination of the thiazole ring with the chlorophenyl and propoxybenzamide groups.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-propoxybenzamide

InChI

InChI=1S/C21H21ClN2O2S/c1-2-12-26-19-5-3-4-16(13-19)20(25)23-11-10-18-14-27-21(24-18)15-6-8-17(22)9-7-15/h3-9,13-14H,2,10-12H2,1H3,(H,23,25)

InChI Key

LVAWAUHJHLNEBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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